(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

Catalog No.
S13859888
CAS No.
M.F
C13H10Br2F2N2
M. Wt
392.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophe...

Product Name

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

IUPAC Name

(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine

Molecular Formula

C13H10Br2F2N2

Molecular Weight

392.04 g/mol

InChI

InChI=1S/C13H10Br2F2N2/c14-10-1-2-12(15)19-13(10)11(18)5-7-3-8(16)6-9(17)4-7/h1-4,6,11H,5,18H2/t11-/m0/s1

InChI Key

QTZBWPGHYZUOES-NSHDSACASA-N

Canonical SMILES

C1=CC(=NC(=C1Br)C(CC2=CC(=CC(=C2)F)F)N)Br

Isomeric SMILES

C1=CC(=NC(=C1Br)[C@H](CC2=CC(=CC(=C2)F)F)N)Br

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride is a synthetic organic compound classified as a substituted amine. Its molecular formula is C13H11Br2ClF2N2, with a molecular weight of 428.50 g/mol. The compound features a pyridine ring substituted with bromine atoms and a phenyl ring with fluorine substitutions, which contribute to its unique chemical properties and potential biological activities. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and drug development .

  • Bromination: Introduction of bromine atoms into the pyridine ring.
  • Fluorination: Addition of fluorine atoms to the phenyl ring.
  • Amine Formation: The ethan-1-amine moiety is formed through reductive amination or other suitable methods.
  • Hydrochloride Formation: The free amine is converted to its hydrochloride salt to enhance stability and solubility .

Research indicates that (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. It has been investigated for its therapeutic effects in various diseases, including its role as an intermediate in the synthesis of antiviral compounds like lenacapavir, which targets HIV . The specific mechanisms of action are still under study but involve interactions with molecular targets that modulate their activity.

The synthesis of (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine can be achieved through various methods:

  • Weinreb Amide Synthesis: A five-step approach starting from 2-(3,5-difluorophenyl)acetic acid leads to the formation of the amine fragment. This method includes nucleophilic substitution and functional group manipulations to yield the desired compound in reasonable yields .
    • Key Steps:
      • Synthesis of the Weinreb amide.
      • Nucleophilic substitution to form ketone intermediates.
      • Resolution of racemic mixtures using mandelic acid.
  • Multi-Step Organic Reactions: Involves commercially available starting materials that undergo bromination and fluorination followed by amine formation and salt formation .

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride finds applications across various fields:

  • Medicinal Chemistry: As an intermediate in the development of antiviral drugs.
  • Biological Research: Investigated for enzyme inhibition and receptor interaction studies.
  • Material Science: Potential use in developing new materials or as a catalyst in

Interaction studies involving (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride focus on its binding affinities with various enzymes and receptors. These studies aim to elucidate the compound's mechanism of action and its potential therapeutic effects. The compound's unique structure allows it to interact selectively with specific biological targets, making it a valuable candidate for further pharmacological exploration .

Several compounds share structural similarities with (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
LenacapavirContains a similar pyridine core; used for HIV treatmentSpecifically designed as an antiviral agent
GS-6207Shares dibromopyridine structure; also targets HIVDeveloped for enhanced selectivity against viral targets
3-BromoquinolineSimilar halogenated heterocyclic structureDifferent pharmacological profile; used in diverse applications

The uniqueness of (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine hydrochloride lies in its specific combination of bromine and fluorine substitutions on the pyridine and phenyl rings, which may confer distinct biological activities compared to these similar compounds .

This compound's ongoing research highlights its potential as a versatile building block for future drug development and applications in various scientific fields.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

391.91583 g/mol

Monoisotopic Mass

389.91788 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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